molecular formula C8H6Cl2N4O2 B12939543 4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12939543
M. Wt: 261.06 g/mol
InChI Key: SGNFXQLRYSOEOU-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a halogenated heterocyclic compound It is characterized by the presence of two pyrazole rings, each substituted with a chlorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-1H-pyrazole with formaldehyde and a secondary pyrazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the chlorination of pyrazole derivatives and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce dechlorinated pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrazole
  • 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-Chloro-1-((4-chloro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its dual pyrazole ring structure and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H6Cl2N4O2

Molecular Weight

261.06 g/mol

IUPAC Name

4-chloro-1-[(4-chloropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6Cl2N4O2/c9-5-1-11-13(2-5)4-14-3-6(10)7(12-14)8(15)16/h1-3H,4H2,(H,15,16)

InChI Key

SGNFXQLRYSOEOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CN2C=C(C(=N2)C(=O)O)Cl)Cl

Origin of Product

United States

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